molecular formula C15H24O2 B1251413 Secobotrytriendiol

Secobotrytriendiol

Cat. No.: B1251413
M. Wt: 236.35 g/mol
InChI Key: BHNACKMCMDASDB-UJNBGNEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secobotrytriendiol is a phytotoxic sesquiterpenoid first isolated from the plant pathogenic fungus Botrytis cinerea. Identified by Durán-Patrón et al. in 2000, it belongs to a class of secondary metabolites implicated in fungal virulence and host-pathogen interactions . Structurally, it features a bicyclic sesquiterpene backbone with hydroxyl and ketone functional groups, contributing to its bioactivity.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(E)-2-[(5S)-2-ethenyl-5-(hydroxymethyl)-3,3,5-trimethylcyclopenten-1-yl]but-2-en-1-ol

InChI

InChI=1S/C15H24O2/c1-6-11(8-16)13-12(7-2)14(3,4)9-15(13,5)10-17/h6-7,16-17H,2,8-10H2,1,3-5H3/b11-6-/t15-/m1/s1

InChI Key

BHNACKMCMDASDB-UJNBGNEJSA-N

Isomeric SMILES

C/C=C(/CO)\C1=C(C(C[C@]1(C)CO)(C)C)C=C

Canonical SMILES

CC=C(CO)C1=C(C(CC1(C)CO)(C)C)C=C

Synonyms

secobotrytriendiol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Secobotrytriendiol shares core structural features with other fungal sesquiterpenoids but differs in functional group composition and oxidation states. Key analogs include:

Compound Name Molecular Formula Functional Groups Source Organism Reference
This compound C₁₅H₂₂O₃ Diol, ketone Botrytis cinerea
Botrydienal C₁₅H₂₀O₂ Aldehyde, conjugated alkene Botryotinia squamosa
Dehydrobotrydienal C₁₅H₁₈O₂ Aldehyde, α,β-unsaturated ketone Botryotinia squamosa
Secobotrytrienol C₁₅H₂₄O₂ Diol, hydroxyl Botrytis cinerea

The presence of diol and ketone groups in this compound distinguishes it from analogs like botrydienal (aldehyde-dominated) and secobotrytrienol (lacking ketone functionality). These structural variations influence solubility, reactivity, and interaction with plant cellular targets .

Research Findings and Implications

  • Convergent Evolution of Phytotoxicity: Despite structural divergence, sesquiterpenoids like this compound and botrydienal exhibit convergent roles in fungal pathogenesis, targeting plant defense systems through oxidative stress .
  • Structure-Activity Relationships: The ketone group in this compound enhances electrophilic reactivity, enabling covalent modification of plant proteins—a trait absent in non-ketone analogs like secobotrytrienol .
  • Ecological Specificity : Botrytis cinerea-derived compounds (e.g., this compound) show broader host ranges compared to Botryotinia squamosa metabolites, likely due to adaptive differences in fungal virulence strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secobotrytriendiol
Reactant of Route 2
Secobotrytriendiol

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